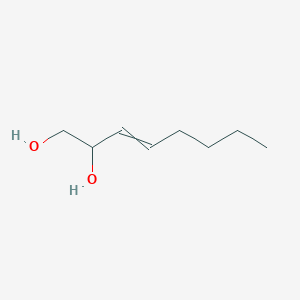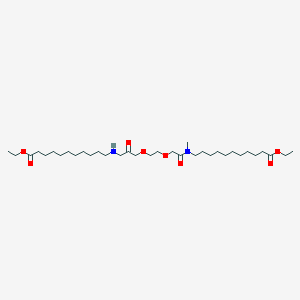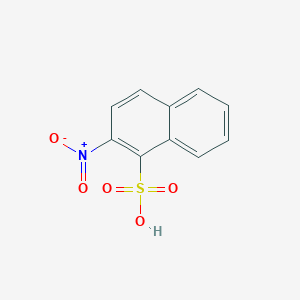
2-Nitronaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of both nitro and sulfonic acid functional groups attached to the naphthalene ring. This compound is primarily used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminonaphthalenesulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonic acid groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens and alkylating agents in the presence of catalysts are employed.
Major Products:
Oxidation: Quinones.
Reduction: Aminonaphthalenesulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Nitronaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of colorants for textiles, plastics, and other materials .
Mecanismo De Acción
The mechanism of action of 2-nitronaphthalene-1-sulfonic acid involves electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to produce desired products .
Comparación Con Compuestos Similares
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- 1-Nitronaphthalene
- 2-Nitronaphthalene
Comparison: 2-Nitronaphthalene-1-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
50855-38-4 |
|---|---|
Fórmula molecular |
C10H7NO5S |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
2-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)17(14,15)16/h1-6H,(H,14,15,16) |
Clave InChI |
WPFCHJIUEHHION-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


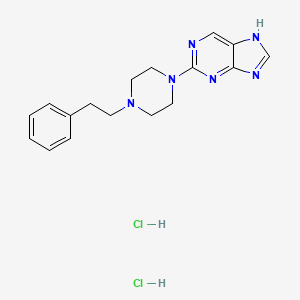
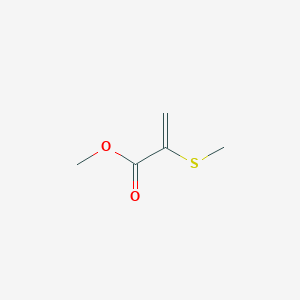

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
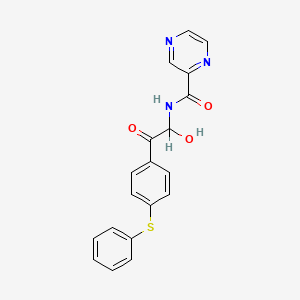
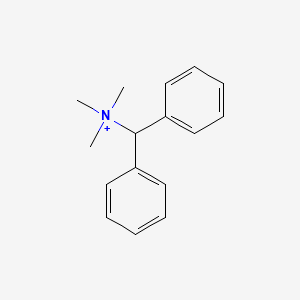

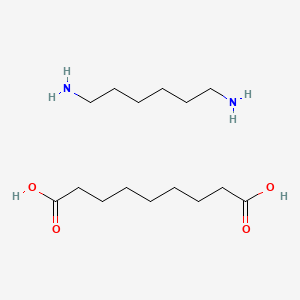
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
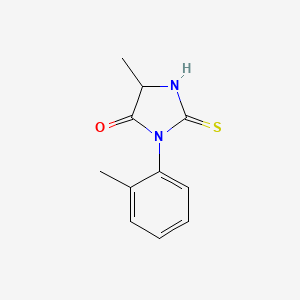
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
